molecular formula C19H28Cl3N3 B13730450 6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18833-76-6

6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13730450
CAS No.: 18833-76-6
M. Wt: 404.8 g/mol
InChI Key: CLJXANPKMOVMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of substituted cyclohepta[b]quinolines, characterized by a seven-membered cycloheptane ring fused to a quinoline core. Key structural features include:

  • 2-chloro substitution on the quinoline ring, which may enhance electronic effects and binding affinity to biological targets.
  • 11-((3-(dimethylamino)propyl)amino) substituent, introducing a tertiary amine side chain that likely improves solubility and intermolecular interactions via protonation or hydrogen bonding.
  • Dihydrochloride salt form, which increases aqueous solubility compared to the free base, critical for pharmaceutical applications .

The synthesis of such compounds typically involves cyclization of anthranilic acid derivatives with cyclic ketones (e.g., cycloheptanone) in POCl₃, followed by coupling with alkyl diamines .

Properties

CAS No.

18833-76-6

Molecular Formula

C19H28Cl3N3

Molecular Weight

404.8 g/mol

IUPAC Name

3-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)amino]propyl-dimethylazanium;dichloride

InChI

InChI=1S/C19H26ClN3.2ClH/c1-23(2)12-6-11-21-19-15-7-4-3-5-8-17(15)22-18-10-9-14(20)13-16(18)19;;/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,22);2*1H

InChI Key

CLJXANPKMOVMJY-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCNC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-]

Origin of Product

United States

Biological Activity

6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a complex bicyclic compound that has garnered attention for its potential biological activities. This article discusses its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cycloheptane ring fused with a quinoline moiety and incorporates a dimethylamino side chain. Its molecular formula is C16H24Cl2N2C_{16}H_{24}Cl_2N_2 with a molecular weight of approximately 303.29 g/mol. The presence of the dimethylamino group suggests significant pharmacological potential.

Research indicates that the compound interacts with specific molecular targets, particularly by inhibiting topoisomerase I. This inhibition disrupts DNA replication and cell division, which is critical in cancer treatment strategies. Additional studies have shown that it may influence various signaling pathways involved in tumor progression and antimicrobial activity.

Antitumor Activity

Several studies have evaluated the antitumor potential of 6H-Cyclohepta(b)quinoline derivatives. A notable study utilized the MTT colorimetric assay to assess cytotoxicity against human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The results indicated promising cytotoxic effects against A549 and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study on Antitumor Efficacy

In a recent study investigating the efficacy of several 6H-Cyclohepta(b)quinoline derivatives, compounds were tested against different human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating strong antitumor potential .

CompoundCell LineIC50 Value (µM)
6H-Cyclohepta(b)quinoline Derivative AMCF-75.2
6H-Cyclohepta(b)quinoline Derivative BA5494.8
6H-Cyclohepta(b)quinoline Derivative CHCT-11612.0

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of the compound against various pathogens. The results indicated that the compound displayed significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL.

PathogenMIC Value (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Bacillus subtilis2

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoline core can enhance biological activity. For instance, the introduction of halogen atoms at specific positions has been shown to increase potency against both tumor cells and microbial pathogens .

Scientific Research Applications

Scientific Research Applications

6H-Cyclohepta(b)quinoline derivatives have shown promise in pharmacological studies, particularly in their interactions with neurotransmitter systems due to the presence of the dimethylamino group, suggesting potential applications in treating neurological disorders or as a therapeutic agent in cancer treatment.

Anti-cancer activity

  • 6H-Cyclohepta(b)quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.
  • 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives displayed promising cytotoxic activity against MCF-7 and A549 cancer cells . HCT-116 (colon) cancer cells were inhibited by certain examples of 5,6-dihydrobenzo[h]quinoline derivatives .
  • The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival.
  • One study showed that 6H-cyclohepta(b)quinoline can intercalate with DNA, leading to apoptosis in cancer cells.

Histamine H3-receptor antagonists

Cycloheptaquinoline derivatives have been identified as novel antagonists of the human H3 receptor .

Malaria Inhibition

Quinoline derivatives have been studied for the inhibition of Plasmodium falciparum, the parasite that causes malaria .

High Pressure Assisted Synthesis

A novel, expedient, and effective methodology for synthesizing substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline systems has been developed using a high-pressure Q-tube reactor . This process involves ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors and has been found to be superior to both conventional heating and microwave irradiation .

Physicochemical Properties

The chemical reactivity of 6H-Cyclohepta(b)quinoline derivatives is influenced by the functional groups present in its structure. The chloro group can undergo nucleophilic substitution reactions, while the dimethylamino group may participate in electrophilic aromatic substitution. The ability to form salts suggests it can engage in acid-base reactions, which can affect its solubility and stability in various solvents. The presence of dimethylamino and methoxy groups may enhance its lipophilicity and ability to penetrate biological membranes, further contributing to its pharmacological profile.

Cytotoxicity Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related cyclohepta[b]quinolines and classical quinoline derivatives (e.g., chloroquine). Key differences include:

Compound Substituents Key Features Reference
Target Compound 2-Cl, 11-((3-(dimethylamino)propyl)amino), dihydrochloride Enhanced solubility (salt form); tertiary amine side chain for biointeractions
Chloroquine 4-piperazinyl side chain on quinoline Antimalarial activity; piperazine enhances basicity and membrane penetration
11-Chloro-1,4-dimethyl derivative 1,4-dimethyl, 11-Cl Higher lipophilicity (LogP 4.77); lower solubility
11-(Pyrrolidin-1-yl) derivative (5782-93-4) 11-pyrrolidinyl Reduced steric hindrance compared to dimethylamino propyl chain
2-Fluoro-11-carboxylic acid derivative 2-F, 11-carboxylic acid Acidic functional group; potential for ionic interactions

Physical and Chemical Properties

  • Molecular Weight : The target compound (dihydrochloride) has a higher molecular weight (~400–450 g/mol estimated) compared to simpler derivatives like the 11-chloro-1,4-dimethyl analog (259.77 g/mol) .
  • LogP: The dimethylamino propyl side chain likely reduces LogP compared to highly lipophilic derivatives (e.g., 11-chloro-1,4-dimethyl, LogP 4.77) .

Spectral and Electronic Properties

  • NMR Shifts: Substituents at the quinoline nitrogen (e.g., dimethylamino propyl) induce downfield shifts in adjacent protons due to electron-withdrawing or ortho effects, as seen in sulfides and thiones .
  • UV-Vis Absorption: The chloro substituent at position 2 may redshift absorption maxima compared to unsubstituted quinolines .

Preparation Methods

Cyclization to Form the Tricyclic Quinoline Core

The initial step involves cyclization of suitably substituted aniline derivatives. According to patent FI96310C, catalytic hydrogenation of 2-methyl-6-nitroaniline with palladium catalyst produces 3-methyl-1,2-benzenediamine. This intermediate is then cyclized by heating with formic acid to yield 4-methylbenzimidazole, a key heterocyclic intermediate.

This cyclization can be generalized for the preparation of the cyclohepta(b)quinoline core by reacting the corresponding diamine with condensing agents such as:

  • Formic acid (for -C(CH3)=N- cyclizations)
  • Acetic anhydride (for -CO-NH- cyclizations)
  • Phosgene (for -CO-NH- cyclizations)
  • Cyanogen bromide (for -C(NH2)=N- cyclizations)
  • Diphenyl cyanocarbonimidate (for -C(NHCN)=N- cyclizations)
  • Sulfamide (for -SO2-NH- cyclizations)

These reagents promote intramolecular cyclization to form the fused ring system, followed by removal of protecting groups if present.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Intermediate
1 Catalytic hydrogenation Pd catalyst, hydrogen 3-methyl-1,2-benzenediamine
2 Cyclization Formic acid or other condensing agents Fused quinoline core (e.g., 4-methylbenzimidazole)
3 Halogenation (chlorination) POCl3, SOCl2 or similar 2-chloro substituted quinoline
4 Alkylation/Nucleophilic substitution Calcium salt of diethyl (dipropylamino) malonate or equivalent Introduction of 3-(dimethylamino)propyl side chain
5 Hydrolysis and reduction Sodium ethoxide, lithium aluminum hydride Conversion to amine side chain
6 Salt formation Hydrochloric acid Dihydrochloride salt of final compound

Research Findings and Considerations

  • The use of formic acid and acetic anhydride as condensing agents is critical for efficient cyclization and ring closure.
  • Protecting groups such as tert-butyl carbamates are employed to control reactivity during multi-step synthesis and are removed in the final stages.
  • The sequence of reduction, halogenation, and alkylation must be carefully controlled to avoid side reactions or degradation of sensitive intermediates.
  • The final dihydrochloride salt improves compound stability and is typical for amine-containing pharmacological agents.

The preparation of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)amino)-7,8,9,10-tetrahydro-, dihydrochloride is a multi-step process involving catalytic hydrogenation, cyclization with various condensing agents, halogenation, side-chain introduction via alkylation, and final salt formation. The process requires precise control of reaction conditions and protection/deprotection strategies to yield the pharmacologically active compound with the desired purity and stability.

This synthesis approach is supported by patent literature and reflects established methods for tricyclic quinoline derivatives with CNS activity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves cyclization of precursor quinoline derivatives with polyphosphoric acid (PPA) or POCl₃, followed by coupling with alkylamino sidechains . Key variables for optimization include:
  • Temperature : Reflux conditions (~120–140°C) for cyclization steps.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions.
  • Catalysts : Use of NaI or phenol to enhance nucleophilic substitution efficiency .
    Yield improvements (e.g., from 64% to 86% in analogous compounds) are achieved by adjusting stoichiometry, reaction time, and purification via recrystallization in methanol/HCl .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Cyclohepta(b)quinoline core : Aromatic protons at δ 7.2–8.5 ppm; tetrahydrogenated carbons (C7–C10) at δ 20–35 ppm .
  • Sidechain : N–(CH₃)₂ protons as a singlet at δ 2.8–3.1 ppm; propylamino protons as multiplets at δ 1.6–2.2 ppm .
  • Mass Spectrometry (MS-HR) : Confirm molecular ion [M+H]⁺ at m/z 425.22 (theoretical) with <5 ppm error .
  • FTIR : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or photoaffinity labeling with a biotinylated analog to isolate binding proteins .
  • Pathway Analysis : Pair RNA-seq with pharmacological inhibition (e.g., kinase inhibitors) to map downstream signaling cascades .
  • Structural Modeling : Perform molecular docking using the compound’s 3D structure (e.g., InChI Key: HOLHNCRGXLGRFV-UHFFFAOYSA-N) against potential targets like G-protein-coupled receptors .

Q. How can contradictions in reported bioactivity data for this compound be methodologically addressed?

  • Methodological Answer :
  • Controlled Replication : Standardize assays (e.g., cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile divergent results across studies .
  • Mechanistic Validation : Use orthogonal assays (e.g., CRISPR knockouts vs. siRNA) to confirm target engagement .

Q. What advanced techniques are suitable for studying the compound’s stability and degradation under physiological conditions?

  • Methodological Answer :
  • HPLC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes via UV-Vis spectroscopy (λmax ~270 nm) .
  • Computational Prediction : Use QSPR models to estimate hydrolysis rates of the chloro-substituted quinoline core .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Batch Comparison : Perform side-by-side ¹H NMR with internal standards (e.g., TMS) to identify impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (70:30) .
  • Elemental Analysis : Verify C/H/N ratios (±0.3% tolerance) to confirm stoichiometry .

Experimental Design Frameworks

Q. What theoretical frameworks guide the design of pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Compartmental Modeling : Apply a two-compartment model to estimate distribution (Vd ~1.2 L/kg) and elimination (t₁/₂ ~6 hr) .
  • Allometric Scaling : Use rodent data to predict human clearance via rule-of-exponent methods .
  • HPLC-UV Validation : Ensure linearity (R² >0.99) in plasma concentration ranges of 0.1–50 µg/mL .

Synthesis Optimization Table

Parameter Optimal Range Impact on Yield Reference
Reaction Temperature120–140°C (reflux)Higher temps reduce byproducts
Solvent PolarityDMF > DMSOPolar solvents enhance coupling
Catalyst (NaI)10 mol%Accelerates SN2 mechanisms
Purification MethodRecrystallization (MeOH/HCl)Purity >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.